Cas no 625435-05-4 (Cyclopropyl-(2-methylphenyl)amine)

Cyclopropyl-(2-methylphenyl)amine structure
625435-05-4 structure
Product Name:Cyclopropyl-(2-methylphenyl)amine
CAS No:625435-05-4
MF:C11H15N
MW:161.243502855301
MDL:MFCD07408054
CID:1638035
PubChem ID:4719899
Update Time:2025-04-21

Cyclopropyl-(2-methylphenyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-[(2-methylphenyl)methyl]cyclopropanamine
    • N-(2-Methylbenzyl)cyclopropanamine
    • Cyclopropyl-(2-methyl-benzyl)-amine
    • AC1NG7QL
    • SureCN2466537
    • CTK6C2062
    • MolPort-000-938-794
    • Cyclopropyl-(2-methylphenyl)-amine
    • cyclopropyl-(2-methylbenzyl)amine
    • SB76396
    • WYQUCNZBUBLJHN-UHFFFAOYSA-N
    • AM101046
    • DB-342540
    • 625435-05-4
    • CS-0246470
    • AKOS000130208
    • DTXSID20405952
    • EN300-33136
    • SCHEMBL2466537
    • Cyclopropyl-(2-methylphenyl)amine
    • MDL: MFCD07408054
    • Inchi: 1S/C11H15N/c1-9-4-2-3-5-10(9)8-12-11-6-7-11/h2-5,11-12H,6-8H2,1H3
    • InChI Key: WYQUCNZBUBLJHN-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1C)C1CC1

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 253.4±9.0 °C at 760 mmHg
  • Flash Point: 108.0±14.2 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Cyclopropyl-(2-methylphenyl)amine Security Information

Cyclopropyl-(2-methylphenyl)amine Pricemore >>

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